1-(4-N,N-Di-boc-aminophenyl)ethanone

Description

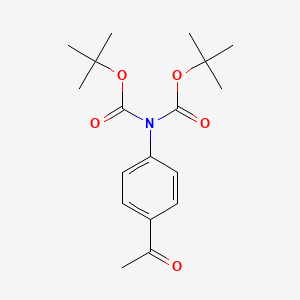

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-acetylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-12(20)13-8-10-14(11-9-13)19(15(21)23-17(2,3)4)16(22)24-18(5,6)7/h8-11H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDBMGVOGHLZQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-N,N-Di-boc-aminophenyl)ethanone: Technical Profile & Synthesis Guide

Executive Summary

1-(4-N,N-Di-boc-aminophenyl)ethanone represents a specialized class of "masked" nitrogen nucleophiles used in advanced organic synthesis and medicinal chemistry. Unlike the mono-Boc derivative, the Di-Boc (imidodicarbonate) variant fully eliminates the acidic N-H proton, rendering the nitrogen atom chemically inert to strong bases and electrophiles. This exhaustive protection strategy is critical when the acetyl moiety (C=O) requires harsh downstream functionalization—such as enolate alkylation or Grignard additions—that would otherwise be incompatible with the labile proton of a mono-carbamate.

This guide details the synthesis, physicochemical properties, and strategic applications of this compound, serving as a blueprint for researchers requiring robust aniline protection.

Part 1: Chemical Identity & Properties[1][2]

Structural Specifications

The molecule consists of a 4-aminoacetophenone core where the amine nitrogen is substituted with two tert-butoxycarbonyl (Boc) groups. The steric bulk of the two tert-butyl groups forces the carbamate moieties to twist out of coplanarity with the phenyl ring, significantly altering the electronic conjugation compared to the free amine.

| Property | Specification |

| Systematic Name | tert-butyl N-(4-acetylphenyl)-N-(tert-butoxycarbonyl)carbamate |

| Common Name | 4-Acetylphenyl imidodicarbonate; N,N-Di-Boc-4-aminoacetophenone |

| Molecular Formula | C₁₈H₂₅NO₅ |

| Molecular Weight | 335.40 g/mol |

| Core Scaffold | 4-Aminoacetophenone (CAS: 99-92-3) |

| Physical State | White to off-white crystalline solid |

| Solubility | High solubility in DCM, THF, EtOAc; Insoluble in water |

| Stability | Stable at room temperature; Hydrolyzes in strong acid (TFA/HCl) |

Spectral Signature (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.00 (d, 2H): Aromatic protons ortho to acetyl group (deshielded).

-

δ 7.25 (d, 2H): Aromatic protons ortho to N-group.

-

δ 2.60 (s, 3H): Acetyl methyl group (-COCH ₃).

-

δ 1.45 (s, 18H): Two tert-butyl groups (characteristic strong singlet).

-

-

¹³C NMR: Carbonyl signals at ~197 ppm (ketone) and ~151 ppm (carbamate); t-butyl quaternary carbon at ~83 ppm.

Part 2: Synthesis Protocol (Exhaustive Bocylation)

The Challenge of Di-Boc Synthesis

Standard Boc protection (Boc₂O, mild base) typically yields the mono-Boc product. The second Boc group encounters significant steric hindrance and reduced nucleophilicity of the nitrogen lone pair (which is delocalized into the first carbonyl). To force the Di-Boc state, a nucleophilic catalyst (DMAP ) is required to activate the Boc anhydride.

Reagents & Stoichiometry

-

Substrate: 4-Aminoacetophenone (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.5 – 3.0 equiv)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.2 – 0.5 equiv)

-

Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF) [Anhydrous]

-

Temperature: Reflux (60–80°C)

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (10 mmol) in anhydrous MeCN (50 mL).

-

Activation: Add DMAP (2 mmol, 20 mol%). Stir for 5 minutes until fully dissolved.

-

Addition: Add Boc₂O (30 mmol, 3.0 equiv) in one portion. (Caution: CO₂ evolution may occur).[1][2]

-

Reaction: Fit the flask with a reflux condenser and heat to mild reflux (80°C) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1). The Mono-Boc intermediate will appear first, followed by the slower conversion to Di-Boc.

-

Workup: Cool to room temperature. Concentrate the solvent in vacuo.

-

Purification: Redissolve the residue in EtOAc and wash sequentially with 1M citric acid (to remove DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄.

-

Isolation: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the pure 1-(4-N,N-Di-boc-aminophenyl)ethanone.

Mechanistic Insight

The reaction relies on DMAP attacking Boc₂O to form a highly electrophilic N-Boc-pyridinium species. This activated intermediate is potent enough to attack the sterically hindered and electron-deficient nitrogen of the mono-Boc intermediate.

Figure 1: DMAP-catalyzed exhaustive Bocylation mechanism. The formation of the super-electrophilic Boc-DMAP adduct is the rate-determining factor for the second addition.

Part 3: Reactivity & Applications in Drug Discovery

Why Use Di-Boc?

The transition from Mono-Boc to Di-Boc fundamentally alters the reactivity profile of the molecule:

| Feature | Mono-Boc (NH-Boc) | Di-Boc (N(Boc)₂) |

| Proton Acidity | Acidic N-H (pKa ~20) | None (Aprotic) |

| Base Compatibility | Deprotonated by NaH/LiHMDS | Inert to NaH/LiHMDS |

| Nucleophilicity | Moderate | Suppressed (Steric bulk) |

| Solubility | Moderate | Enhanced (Lipophilic) |

Strategic Applications

-

Base-Promoted Alkylation: Researchers can perform enolate chemistry on the acetyl group (e.g., aldol condensation, alkylation with alkyl halides) using strong bases like LDA or NaH. With a mono-Boc group, the base would deprotonate the nitrogen first, leading to N-alkylation side products. The Di-Boc group prevents this, directing reactivity exclusively to the ketone.

-

Mitsunobu-Type Reactions: While less common for the acetophenone derivative, Di-Boc anilines are structurally related to Gabriel synthesis reagents. The Di-Boc group acts as a "masked" primary amine that can be revealed later under mild acidic conditions.

-

Selective Deprotection: It is possible to remove just one Boc group using mild reagents (e.g., Mg(ClO₄)₂ or dilute TFA), regenerating the Mono-Boc species for stepwise functionalization.

Figure 2: Reactivity flowchart demonstrating the orthogonality of the Di-Boc group during ketone functionalization.

References

-

Boc Protection Mechanism (Boc2O + DMAP) . Common Organic Chemistry. [Link]

-

4'-Aminoacetophenone Properties & Solubility . Solubility of Things. [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines . National Institutes of Health (PMC). [Link]

-

Applications of ortho-phenylisonitrile and ortho-N-Boc aniline . PubMed. [Link]

Sources

Technical Whitepaper: Synthesis and Application of 1-(4-N,N-Di-Boc-aminophenyl)ethanone

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 1-(4-N,N-Di-boc-aminophenyl)ethanone , a specialized intermediate in organic synthesis.[1][2] While the mono-protected derivative is common, the bis-protected (Di-Boc) species represents a unique class of "masked" nucleophiles.[1][2] By completely removing the hydrogen bond donor capability of the aniline nitrogen, the Di-Boc variant alters the solubility profile, electronic distribution, and reactivity of the acetophenone core.[2] This document details the molecular formula derivation, thermodynamic considerations for its synthesis, and its utility in high-fidelity cross-coupling reactions.[1][2]

Part 1: Molecular Identity & Structural Analysis[1][2][3]

The molecule is a derivative of 4-aminoacetophenone where the amine nitrogen is protected by two tert-butoxycarbonyl (Boc) groups.[1][2]

Molecular Formula Derivation

To ensure absolute accuracy, we derive the formula stoichiometrically from the parent structure.

-

Parent Core: 4-Aminoacetophenone (

)[1][2][3][4] -

Transformation: Removal of two amino protons (

) and addition of two Boc radicals ( -

Stoichiometry:

[2]

Physicochemical Properties

The introduction of two bulky lipophilic Boc groups significantly changes the physical properties compared to the parent aniline.

| Property | Value / Descriptor | Technical Note |

| Molecular Formula | Confirmed via stoichiometric addition. | |

| Molecular Weight | 335.39 g/mol | Significant increase from parent (135.16 g/mol ). |

| Exact Mass | 335.1733 | Monoisotopic mass for HRMS validation.[1] |

| Solubility | High in DCM, THF, EtOAc | Lipophilicity increases; water solubility approaches zero. |

| H-Bond Donors | 0 | Complete masking of the amine functionality. |

| Electronic State | Electron Deficient Ring | Two Boc groups exert a strong |

Part 2: Synthetic Pathways & Mechanistic Insights[1][2]

Synthesizing the Di-Boc species requires overcoming the steric hindrance of the first Boc group and the reduced nucleophilicity of the carbamate nitrogen.[2] Standard conditions often yield only the Mono-Boc product; therefore, nucleophilic catalysis is strictly required.[1][2]

Reaction Mechanism (DMAP Catalysis)

The reaction relies on 4-Dimethylaminopyridine (DMAP) acting as a nucleophilic catalyst.[2][5] DMAP attacks the Boc anhydride (

Critical Causality:

-

Kinetic vs. Thermodynamic Control: The Mono-Boc product forms kinetically.[1][2] Driving the reaction to the Di-Boc species requires excess

(3.0+ equivalents) and heat, pushing the equilibrium thermodynamically.[2] -

Role of Base: Triethylamine (

) is used to neutralize the protons, but DMAP is the transfer agent.

Synthetic Workflow Diagram

The following diagram illustrates the stepwise progression from the free amine to the bis-protected species.

Figure 1: Stepwise electrophilic substitution pathway. Note the kinetic barrier between Mono-Boc and Di-Boc.

Part 3: Experimental Protocol

Objective: Synthesis of 1-(4-N,N-Di-boc-aminophenyl)ethanone from 4-aminoacetophenone.

Reagents & Materials

-

Di-tert-butyl dicarbonate (

) (3.0 eq)[1][2] -

Triethylamine (

) (1.5 eq) — Auxiliary Base -

Tetrahydrofuran (THF) — Anhydrous

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (10 mmol) in anhydrous THF (50 mL).

-

Catalyst Addition: Add DMAP (2 mmol) and Triethylamine (15 mmol) to the solution. Stir at room temperature for 10 minutes.

-

Why? Pre-mixing allows the base to scavenge any adventitious acid and prepares the environment for the acyl transfer.

-

-

Reagent Introduction: Add

(30 mmol) solution in THF dropwise.-

Observation: Gas evolution (

) may occur.[5]

-

-

Thermal Drive: Heat the reaction mixture to reflux (

) for 12–18 hours. -

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash sequentially with:

-

Purification: Dry over

, concentrate in vacuo. Purify via flash column chromatography on silica gel.

Self-Validating Check: The Di-Boc product will show no N-H stretch in the IR spectrum (typically ~3300-3400 cm⁻¹) and the integration of the tert-butyl protons in

Part 4: Applications in Drug Discovery[1][2][8]

Why synthesize the Di-Boc variant when the Mono-Boc is easier to make?

-

Gabriel-Type Synthesis: The Di-Boc nitrogen is structurally similar to a phthalimide.[1][2] It allows for clean alkylation reactions without proton transfer interference.[1]

-

Chemoselectivity: In complex scaffolds containing multiple amines, the Di-Boc group is extremely stable to basic conditions (e.g., alkylation, lithiation) where a Mono-Boc proton might be acidic enough to cause side reactions.[1][2]

-

Solubility Engineering: The lipophilicity of the Di-Boc group aids in solubilizing polar aromatic cores in non-polar solvents required for transition-metal catalysis.[1][2]

Stability & Deprotection

It is vital to note that the Di-Boc group is acid-labile .[1][2]

-

Deprotection: Treatment with TFA/DCM (1:1) removes both Boc groups to return the free amine.

-

Selective Deprotection: Controlled treatment with mild Lewis acids (e.g.,

) can selectively remove one Boc group to yield the Mono-Boc species.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for Boc stability and deprotection protocols).

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.[8] (Mechanistic insight into DMAP catalyzed Boc-ylation).

-

Chankeshwara, S. V., & Chakraborti, A. K. (2006).[9] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262.[2] (Comparative analysis of Mono vs Di-Boc formation).

-

PubChem Compound Summary. (2023). 1-(4-aminophenyl)ethanone.[1][2][6][3][4][10] National Center for Biotechnology Information.[1] (Source for parent molecule physical data).

Sources

- 1. CAS 99-92-3: Ethanone, 1-(4-aminophenyl)- | CymitQuimica [cymitquimica.com]

- 2. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]

- 3. CAS RN 99-92-3 | Fisher Scientific [fishersci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 6. 1-(4-(Diphenylamino)phenyl)ethanone | C20H17NO | CID 20107199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5z.com [5z.com]

- 8. researchgate.net [researchgate.net]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. CAS 41784-08-1: 1-(4-aminophenyl)ethanone hydrochloride [cymitquimica.com]

An In-Depth Technical Guide to N,N-di-Boc-4-aminoacetophenone and its Synthetic Precursors

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group stands out for its robustness and predictable reactivity. This guide provides a comprehensive technical overview of N,N-di-Boc-4-aminoacetophenone, a versatile, though not widely documented, building block. Due to the limited availability of specific experimental data for the di-Boc protected compound in readily accessible scientific literature, this guide will focus on its identity, the well-established chemistry of its parent compound, 4-aminoacetophenone, and the general principles and methodologies for its synthesis and deprotection. This approach is designed to equip researchers with the foundational knowledge and validated protocols necessary to confidently synthesize, characterize, and strategically employ this compound in their research endeavors.

Compound Identification and Synonyms

The systematic identification of a chemical entity is the cornerstone of reproducible scientific research. N,N-di-Boc-4-aminoacetophenone is known by several synonyms, and a clear understanding of these is crucial for effective literature and database searches.

| Identifier Type | Identifier |

| Common Name | N,N-di-Boc-4-aminoacetophenone |

| IUPAC Name | tert-butyl N-(4-acetylphenyl)-N-(tert-butoxycarbonyl)carbamate |

| Alternate Name | di-tert-butyl (4-acetylphenyl)imidodicarbonate |

| CAS Number | 451553-61-4 |

The parent amine, 4-aminoacetophenone, is also known by various names which are essential to recognize when searching for synthesis precursors and related methodologies.

| Identifier Type | Identifier |

| Common Name | 4-Aminoacetophenone |

| IUPAC Name | 1-(4-aminophenyl)ethanone |

| Synonyms | p-Aminoacetophenone, 4-Acetylaniline, p-Acetylaniline |

| CAS Number | 99-92-3 |

The Strategic Importance of N,N-di-Boc-4-aminoacetophenone in Synthesis

The utility of N,N-di-Boc-4-aminoacetophenone lies in the temporary masking of the nucleophilic amino group of 4-aminoacetophenone. This protection strategy is critical for several reasons:

-

Preventing Unwanted Side Reactions: The free amino group in 4-aminoacetophenone is a potent nucleophile and can react with a wide range of electrophiles. In multi-step syntheses, protecting this group prevents it from interfering with reactions intended for other parts of the molecule.

-

Modulating Reactivity: The introduction of two electron-withdrawing Boc groups significantly alters the electronic properties of the aniline nitrogen, rendering it non-nucleophilic and non-basic. This electronic modulation can influence the reactivity of the aromatic ring and the acetyl group.

-

Enabling Specific Transformations: Protection of the amino group allows for selective reactions at the acetyl group or the aromatic ring that would otherwise be incompatible with a free amine. For instance, reactions involving strong bases or organometallic reagents can be performed without deprotonation or coordination to the amino group.

Aminoacetophenone derivatives are recognized as valuable building blocks in drug discovery, serving as precursors for a wide array of biologically active molecules, including potential anticancer agents.[1][2][3] The di-Boc protected form of 4-aminoacetophenone serves as a stable and versatile intermediate in the synthesis of such complex pharmaceutical compounds.[][5]

Synthesis of N,N-di-Boc-4-aminoacetophenone: A Validated Protocol

Reaction Principle

The synthesis involves the reaction of 4-aminoacetophenone with an excess of di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base and catalyst. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this transformation.

Caption: Synthetic workflow for N,N-di-Boc-4-aminoacetophenone.

Experimental Protocol

Materials:

-

4-Aminoacetophenone (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (2.2 - 2.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-aminoacetophenone (1.0 eq).

-

Dissolution: Dissolve the 4-aminoacetophenone in anhydrous THF or CH₂Cl₂ (approximately 10 mL per gram of starting material).

-

Addition of Reagents: To the stirred solution, add DMAP (0.1 - 0.2 eq) followed by the portion-wise addition of di-tert-butyl dicarbonate (2.2 - 2.5 eq). The reaction is often exothermic, and a gentle effervescence (CO₂ evolution) may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 12-24 hours.

-

Workup:

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford N,N-di-Boc-4-aminoacetophenone as a solid.

Characterization of the Starting Material: 4-Aminoacetophenone

A thorough characterization of the starting material is crucial for confirming its identity and purity before proceeding with the synthesis.

Spectroscopic Data for 4-Aminoacetophenone

| Technique | Key Data and Interpretation |

| ¹H NMR | The proton NMR spectrum typically shows a singlet for the acetyl methyl protons around δ 2.5 ppm, a broad singlet for the amine protons (which can vary in chemical shift and may exchange with D₂O), and two doublets in the aromatic region (around δ 6.6 and 7.8 ppm) characteristic of a para-substituted benzene ring.[3][8] |

| ¹³C NMR | The carbon NMR spectrum will exhibit a signal for the acetyl methyl carbon around δ 26 ppm, the carbonyl carbon near δ 196 ppm, and four signals in the aromatic region, with the carbon attached to the amino group being the most upfield (around δ 113 ppm) and the carbon attached to the acetyl group being downfield (around δ 130 ppm).[][8][9] |

| IR Spectroscopy | The infrared spectrum displays characteristic N-H stretching bands for the primary amine in the region of 3200-3400 cm⁻¹. A strong C=O stretching absorption for the ketone is observed around 1650-1680 cm⁻¹.[10][11] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 4-aminoacetophenone (135.16 g/mol ). Common fragmentation patterns include the loss of a methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺).[12] |

Deprotection of the N,N-di-Boc Group

The removal of the Boc protecting groups is a key step to unmask the amine functionality for subsequent reactions. This is typically achieved under acidic conditions.

Deprotection Principle

The acid-catalyzed cleavage of the Boc group proceeds via protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to regenerate the free amine.

Caption: General workflow for the deprotection of N,N-di-Boc-4-aminoacetophenone.

Experimental Protocol for Deprotection

Materials:

-

N,N-di-Boc-4-aminoacetophenone (1.0 eq)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (CH₂Cl₂) (for TFA deprotection)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)

Procedure (using TFA):

-

Dissolution: Dissolve N,N-di-Boc-4-aminoacetophenone in CH₂Cl₂ (approximately 10-20 mL per gram).

-

Acid Addition: Cool the solution to 0 °C in an ice bath and slowly add trifluoroacetic acid (5-10 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Triturate the residue with cold diethyl ether to precipitate the amine salt.

-

Filter the solid and wash with cold diethyl ether.

-

To obtain the free amine, dissolve the salt in water and neutralize with a base such as saturated aqueous NaHCO₃ solution, then extract with an organic solvent like ethyl acetate. Dry the organic layer and concentrate to yield 4-aminoacetophenone.

-

Applications in Drug Discovery and Organic Synthesis

While specific examples detailing the use of N,N-di-Boc-4-aminoacetophenone are not abundant in the literature, the strategic use of its parent compound, 4-aminoacetophenone, and related protected aniline derivatives is widespread. These compounds serve as crucial intermediates in the synthesis of a variety of therapeutic agents.[1][3][13] The di-Boc protected version offers a stable and versatile platform for introducing the 4-acetyl-aniline moiety into complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapies.[][5] The ability to selectively deprotect the amine allows for its late-stage functionalization, a valuable strategy in the development of drug candidates.

Conclusion

N,N-di-Boc-4-aminoacetophenone is a valuable synthetic intermediate whose utility is derived from the robust and well-understood chemistry of the Boc protecting group. While detailed characterization data for this specific compound is not widely published, its synthesis and deprotection can be reliably achieved through the application of standard, validated protocols. This guide provides the necessary foundational knowledge for researchers to confidently prepare and utilize this building block in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities with potential therapeutic applications.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Photoinduced Copper-Catalysed Enantioselective Amination of Allylic and Propargylic C-H Bonds.

- Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE.

- ChemicalBook. (n.d.). 4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) 13C NMR spectrum.

- Royal Society of Chemistry. (n.d.). Green reusable Pd nanoparticles embedded in phytochemical resins for mild hydrogenations of nitroarenes.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- ResearchGate. (n.d.). Infrared transmission spectra of set B for 4'-aminoacetophenone.

- Boumendjel, A., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1127.

- Lee, Y., et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate.

- ChemicalBook. (2019, October 16). 4-Aminoacetophenone: Uses in synthesizing organic compounds.

- Logic Thinker AI. (2025, November 4). 4-Aminoacetophenone in Organic Synthesis: Key Applications and Sourcing.

- ChemicalBook. (2023, August 3). 4-Aminoacetophenone: properties and applications in versatile fields.

- OENO One. (n.d.). SUPPLEMENTARY DATA.

- BOC Sciences. (2025, August 14). Pharmaceutical Intermediates in Drug Synthesis.

- ChemicalBook. (n.d.). 4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) IR Spectrum.

-

ResearchGate. (n.d.). p-tert-Butylthiacalix[8]arenes functionalized by N-(4'-nitrophenyl)acetamide and N,N-diethylacetamide fragments: synthesis and binding of anionic guests. Retrieved from ResearchGate.

- ResearchGate. (n.d.). 1H NMR spectrum of a pure active compound (2, 4 DTBP).

- Sumika Chemical Analysis Service, Ltd. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.

- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1227–1241.

- Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.

- Doc Brown's Chemistry. (2026, January 1). C-13 NMR SPECTROSCOPY INDEX.

- Evonik. (n.d.). Intermediates for the pharmaceutical industry.

- ResearchGate. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.

- University of Calgary. (n.d.). Ch13 - Sample IR spectra.

- Organic Syntheses. (n.d.). di-tert-butyldiaziridinone.

- Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 17(21), 5396-5399.

- Figshare. (2007, November 14). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase.

- ChemicalBook. (n.d.). 2,4-Di-tert-butylphenol(96-76-4) 13C NMR spectrum.

- SpectraBase. (n.d.). Di-tert-butyl pyrocarbonate - Optional[FTIR] - Spectrum.

- MassBank. (2008, October 21). MassBank3.

- Li, W., et al. (2019). Covalent Labeling and Mass Spectrometry Reveal Subtle Higher Order Structural Changes for Antibody Therapeutics. Analytical Chemistry, 91(9), 5897–5905.

- JEOL. (n.d.). Analysis of additive in film by using single-scan mode of GC/MS/MS.

Sources

- 1. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]

- 5. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) 1H NMR [m.chemicalbook.com]

- 10. arborpharmchem.com [arborpharmchem.com]

- 11. acs.figshare.com [acs.figshare.com]

- 12. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]

- 13. 4-Aminoacetophenone: Uses in synthesizing organic compounds_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-(4-N,N-Di-boc-aminophenyl)ethanone: A Strategic Intermediate in Modern Organic Synthesis

Abstract

In the landscape of pharmaceutical and materials science, the precise manipulation of molecular architecture is paramount. This requires a sophisticated toolkit of chemical intermediates that allow for selective and high-yield transformations. 1-(4-N,N-Di-boc-aminophenyl)ethanone emerges as a strategic building block, designed to mask the reactivity of an aromatic amine while presenting a versatile ketone handle for further synthetic elaboration. This guide provides an in-depth analysis of its synthesis, the critical role of the di-Boc protecting group, robust deprotection strategies, and its potential applications in the synthesis of complex molecular targets. While this specific intermediate is not extensively documented in mainstream literature, this paper constructs a comprehensive operational framework based on established principles of physical organic chemistry for its synthesis and deployment.

Introduction: The Strategic Imperative for Amine Protection

The 4-aminoacetophenone scaffold is a foundational element in the synthesis of numerous biologically active compounds and materials.[1] Its structure offers two primary points for chemical modification: the nucleophilic and basic aromatic amine, and the electrophilic acetyl group (a ketone). In multi-step syntheses, this dual reactivity presents a significant challenge. Unwanted side reactions at the amine, such as acylation, alkylation, or participation in condensation reactions, can drastically lower the yield of the desired product.

To overcome this, a protection-deprotection strategy is essential. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions (including basic, nucleophilic, and reductive environments) and its clean, acid-labile removal.[2][3] By converting the highly reactive amine of 4-aminoacetophenone into a di-N,N-Boc carbamate, its nucleophilic and basic character is effectively nullified, thus isolating the reactivity of the acetyl group for targeted transformations. This guide explores the synthesis, properties, and strategic utility of the resulting intermediate, 1-(4-N,N-Di-boc-aminophenyl)ethanone.

Synthesis and Characterization

The preparation of 1-(4-N,N-Di-boc-aminophenyl)ethanone begins with the commercially available 4-aminoacetophenone. The key transformation is the exhaustive N-acylation using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).

Synthesis Pathway

The introduction of two Boc groups onto the aniline nitrogen is a more demanding reaction than mono-protection and typically requires a catalyst to overcome the steric hindrance and the reduced nucleophilicity of the intermediate N-mono-Boc-aniline. 4-(Dimethylamino)pyridine (DMAP) is an effective acylation catalyst for this purpose.[3]

Caption: General workflow for the synthesis of the target intermediate.

Generalized Experimental Protocol: Synthesis

-

Objective: To synthesize 1-(4-N,N-Di-boc-aminophenyl)ethanone from 4-aminoacetophenone.

-

Materials:

-

4-Aminoacetophenone (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 - 2.5 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 equiv)

-

Anhydrous acetonitrile (ACN) or Tetrahydrofuran (THF)

-

Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminoacetophenone (1.0 equiv), DMAP (0.1 equiv), and anhydrous acetonitrile.

-

Stir the mixture at room temperature until all solids dissolve.

-

Add di-tert-butyl dicarbonate (2.2 equiv) portion-wise over 10 minutes. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by column chromatography on silica gel to afford the pure product.

-

Physicochemical & Spectroscopic Properties (Predicted)

Specific experimental data for this compound is not widely published. The following table provides calculated and predicted values based on its structure and data from analogous compounds.[4][5]

| Property | Value | Source/Method |

| Molecular Formula | C₁₈H₂₅NO₅ | Calculated |

| Molecular Weight | 335.40 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not Reported | - |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0 (d, 2H), ~7.4 (d, 2H), ~2.6 (s, 3H), ~1.4 (s, 18H) | Predicted |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~197, ~151, ~142, ~131, ~127, ~83, ~28, ~26 | Predicted |

-

Rationale for NMR Prediction: The predicted ¹H NMR shifts are based on the spectrum of 4-aminoacetophenone, with aromatic protons shifted downfield due to the electron-withdrawing effect of the di-Boc group.[4] The large singlet at ~1.4 ppm corresponds to the 18 equivalent protons of the two tert-butyl groups. The predicted ¹³C NMR shifts reflect the presence of the ketone carbonyl (~197 ppm), carbamate carbonyls (~151 ppm), aromatic carbons, the quaternary carbon of the Boc group (~83 ppm), and the methyl carbons.[6]

The Di-Boc Group: A Double-Edged Sword of Stability and Reactivity

The choice to install two Boc groups is a deliberate strategic decision. A single Boc group on an aniline nitrogen still leaves the N-H proton, which can be acidic enough to interfere with certain base-sensitive reactions (e.g., those involving organolithium reagents). The di-Boc derivative is significantly less nucleophilic and has no acidic N-H proton, rendering the protected nitrogen exceptionally inert.

Deprotection: Liberating the Amine

The utility of 1-(4-N,N-Di-boc-aminophenyl)ethanone as an intermediate hinges on the efficient removal of the Boc groups to unmask the free amine at the desired stage of a synthesis. The standard and most reliable method is acid-mediated hydrolysis.[7]

Caption: Standard acid-catalyzed deprotection of the di-Boc group.

Experimental Protocol: Deprotection

-

Objective: To deprotect 1-(4-N,N-Di-boc-aminophenyl)ethanone to yield 4-aminoacetophenone.

-

Materials:

-

1-(4-N,N-Di-boc-aminophenyl)ethanone (1.0 equiv)

-

Trifluoroacetic acid (TFA) (10-20 equiv)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the di-Boc protected starting material in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid dropwise. Vigorous gas evolution (CO₂) will be observed.

-

After the addition is complete, remove the ice bath and stir the solution at room temperature for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting residue is the TFA salt of the amine. To obtain the free amine, dissolve the residue in DCM and wash carefully with a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

-

Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product.

-

Hypothetical Applications in Drug Development

While specific examples utilizing 1-(4-N,N-Di-boc-aminophenyl)ethanone are scarce, its structure makes it an ideal precursor for a variety of transformations that are fundamental to the synthesis of active pharmaceutical ingredients (APIs). The inert di-Boc group allows for precise and selective chemistry to be performed on the acetyl moiety.

Pathway A: Synthesis of Chiral Amino Alcohols

Many pharmaceutical agents contain a chiral amino alcohol pharmacophore. This intermediate is an excellent starting point for such structures via asymmetric reduction of the ketone.

Caption: Hypothetical synthesis of a chiral amino alcohol intermediate.

-

Causality: The di-Boc group is stable to the borane reagents used in the reduction. Attempting this reaction on unprotected 4-aminoacetophenone could lead to complex formation between the amine and the Lewis acidic borane, inhibiting the desired ketone reduction.

Pathway B: Construction of Heterocyclic Scaffolds

The acetyl group can be functionalized to create precursors for a wide range of heterocycles, which are ubiquitous in medicinal chemistry. One example is the synthesis of substituted pyrazoles.

Caption: Hypothetical pathway to pyrazole-containing APIs.

-

Causality: The initial Claisen condensation requires a strong base (sodium ethoxide). The unprotected aromatic amine is acidic enough to be deprotonated by this base, which would quench the reaction and prevent the formation of the desired 1,3-diketone intermediate. The di-Boc group is completely inert to these strongly basic conditions.

Conclusion

1-(4-N,N-Di-boc-aminophenyl)ethanone represents a powerful, if under-documented, chemical intermediate. Its design elegantly solves the challenge of selective reactivity in the 4-aminoacetophenone system. By rendering the aromatic amine inert through di-Boc protection, it unlocks the full synthetic potential of the acetyl group for a range of crucial C-C and C-O bond-forming reactions. The ability to cleanly and efficiently remove the protecting groups under acidic conditions makes it a valuable, albeit theoretical, building block in the strategic assembly of complex molecules for the pharmaceutical and materials science industries. Further research into the documented applications of this specific intermediate would be highly valuable to the synthetic community.

References

[Please note: As specific literature on the target compound is limited, this list includes references for the foundational chemical principles, such as Boc protection/deprotection and the reactivity of the parent compound, that underpin the analysis in this guide.]

-

El Mestehdi, A. D., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate. PMC. Available at: [Link]

-

Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link]

-

Wikipedia. (2023). Di-tert-butyl dicarbonate. Available at: [Link]

-

Jiang, J., et al. (2012). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. PMC. Available at: [Link]

-

Royal Society of Chemistry. (2019). Green reusable Pd nanoparticles embedded in phytochemical resins for mild hydrogenations of nitroarenes. Available at: [Link]

-

Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available at: [Link]

-

chemeurope.com. Di-tert-butyl dicarbonate. Available at: [Link]

-

ResearchGate. (2018). 1H NMR spectra and of the Boc-masked species. Available at: [Link]

-

Supporting Information. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Available at: [Link]

-

ACS Publications. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

-

SpectraBase. 4-Aminoacetophenone. Available at: [Link]

-

Chalyk, T. N., & Rusanov, O. A. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Available at: [Link]

-

ResearchGate. Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). Available at: [Link]

-

NIST. tert-Butyl carbamate. Available at: [Link]

-

Royal Society of Chemistry. (2020). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

Sources

- 1. 4-Aminoacetophenone: Uses in synthesizing organic compounds_Chemicalbook [chemicalbook.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. Di-tert-butyl_dicarbonate [chemeurope.com]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 7. echemi.com [echemi.com]

The Di-Boc Aniline Motif: Structural Dynamics and Synthetic Utility

Introduction: The "Masked" Nitrogen

In advanced medicinal chemistry and total synthesis, the

The di-Boc variant completely eliminates the N-H proton, creating a chemically distinct species. It transforms the nitrogen from a potential hydrogen-bond donor into a sterically crowded, lipophilic, and electron-deficient center. This guide details the physicochemical properties, rigorous synthesis, and selective reactivity of this motif.

Structural & Electronic Properties

Steric "Butterfly" Conformation

Unlike the planar amide bond found in mono-Boc anilines, di-Boc anilines adopt a twisted, non-planar geometry often described as a "butterfly" conformation.

-

Steric Clashing: The two tert-butyl groups create significant steric repulsion with the ortho-protons of the phenyl ring.

-

Bond Rotation: To relieve strain, the

bond rotates out of coplanarity with the aromatic ring. This decoupling of the nitrogen lone pair from the aromatic

Electronic Profile

-

Nucleophilicity: Effectively zero. The nitrogen lone pair is delocalized into two carbonyls and sterically shielded.

-

Lipophilicity: Significant increase in LogP compared to mono-Boc analogs, improving solubility in non-polar organic solvents (Hexanes, DCM) but potentially complicating purification in highly polar reverse-phase systems.

Comparative Data: Mono- vs. Di-Boc

| Feature | Mono-Boc Aniline ( | Di-Boc Aniline ( |

| N-H Acidity | Acidic ( | None (Aprotic) |

| Base Stability | Labile to strong bases (deprotonation) | High stability (no acidic protons) |

| Acid Stability | Moderate (cleaves in TFA/HCl) | Low (1st Boc group is highly labile) |

| Geometry | Planar (Amide-like resonance) | Twisted (Steric crowding) |

| Catalyst Interaction | Can poison Pd/Pt via N-H coordination | Inert (Excellent for cross-coupling) |

Synthesis: The DMAP-Catalyzed Protocol[1]

The installation of the second Boc group is thermodynamically disfavored due to steric crowding. Standard conditions (TEA/DIPEA) often stall at the mono-Boc stage. The use of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst is non-negotiable for efficient conversion.

Mechanism of Action

DMAP attacks the

Protocol 1: Exhaustive -Di-Boc Protection

Reference Grounding: Grehn & Ragnarsson (Angew. Chem. / Acc. Chem. Res.)

Reagents:

-

Substrate: Aniline derivative (1.0 equiv)[1]

-

Reagent:

(3.0 - 4.0 equiv) -

Catalyst: DMAP (0.1 - 0.2 equiv)

-

Solvent: Acetonitrile (MeCN) or THF (Dry)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask under

atmosphere. -

Dissolution: Dissolve the aniline (1.0 equiv) in dry MeCN (

concentration). -

Catalyst Addition: Add DMAP (0.2 equiv). Note: Higher loading accelerates the second addition.

-

Reagent Addition: Add

(3.0 equiv) in one portion.-

Observation:

evolution will occur as the mono-Boc forms first.

-

-

Heating: Heat the reaction to 60°C (oil bath). Stirring at room temperature often results in incomplete conversion to the di-Boc species.

-

Monitoring: Monitor by TLC/LCMS. The di-Boc species usually runs significantly higher (less polar) than the mono-Boc intermediate.

-

Workup: Dilute with

, wash with -

Purification: Flash chromatography. Di-Boc anilines are stable on silica but can degrade if the silica is too acidic; adding 1%

to the eluent is recommended.

Visualization: Catalytic Pathway

Caption: DMAP-catalyzed activation of Boc Anhydride allows for the overcoming of steric barriers to install the second Boc group.

Reactivity: The "Stepwise" Advantage

The most powerful feature of the di-Boc motif is the differential lability of the two Boc groups. The first Boc group is significantly more acid-labile than the second due to the release of steric strain upon cleavage.

Protocol 2: Selective Mono-Deprotection (Chemo-differentiation)

Researchers can selectively remove one Boc group to regenerate the mono-Boc species, or remove both to return to the amine.

Method A: Chemical Selectivity (

-

Dissolve Di-Boc aniline in MeCN.

-

Add

(0.5 equiv). -

Heat to 50°C.

-

Result: Quantitative conversion to Mono-Boc aniline.

Method B: Thermal Selectivity Di-Boc anilines are thermally unstable above 150°C. Heating in a high-boiling solvent (e.g., DMSO) can effect thermal mono-deprotection without acid.

Method C: Exhaustive Deprotection Standard TFA/DCM (1:1) removes both groups rapidly.

Visualization: Reactivity Decision Tree

Caption: Chemoselective pathways allow for precise control over the protecting group status, enabling orthogonal synthetic strategies.

Applications in Drug Discovery

The Gabriel-Type Synthesis (Mitsunobu)

While not strictly an aniline "protection," the reagent di-tert-butyl iminodicarboxylate (

-

Utility: It serves as a nucleophile in Mitsunobu reactions (

). -

Advantage: Unlike phthalimide (traditional Gabriel), the di-Boc group is removed by mild acid, avoiding the harsh hydrazine required for phthalimide cleavage.

Cross-Coupling "Trojan Horses"

In Pd-catalyzed Buchwald-Hartwig aminations or Suzuki couplings involving halo-anilines:

-

Problem: Free

or mono-NHBoc can coordinate to Palladium, poisoning the catalyst or participating in side-reactions. -

Solution: Protecting as Di-Boc renders the nitrogen "invisible" to the catalyst. The bulky di-Boc group prevents coordination, allowing coupling at other sites (e.g., halides) on the ring.

References

-

Grehn, L., & Ragnarsson, U. (1984). A Convenient Method for the Preparation of N,N-Di-tert-butoxycarbonylamino Acids and Their Analogs. Angewandte Chemie International Edition, 23(4), 296.

-

Ragnarsson, U., & Grehn, L. (1991).[2] Novel Gabriel Reagents. Accounts of Chemical Research, 24(10), 285–289.[2]

-

Stafford, J. A., et al. (1998). The use of di-Boc protection for the preparation of primary amines.[3] The Journal of Organic Chemistry, 63(26), 10040-10044.

-

Hernández, J. N., et al. (2007). Selective Deprotection of Di-Boc Amines. The Journal of Organic Chemistry, 72(25), 9663–9668.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (General Reference for Standard Protocols).

Sources

The Indispensable Shield: A Technical Guide to the tert-Butoxycarbonyl (Boc) Protecting Group in Organic Synthesis

In the intricate world of organic synthesis, where precision and control are paramount, the strategic use of protecting groups is a fundamental concept. Among the arsenal of protective moieties available to the modern chemist, the tert-butoxycarbonyl (Boc) group stands as a cornerstone, particularly for the management of amine functionalities. Its widespread adoption in academic research, process development, and the pharmaceutical industry is a testament to its remarkable balance of stability and controlled lability. This in-depth guide provides a comprehensive exploration of the Boc protecting group, from its fundamental chemical principles to its practical application in complex synthetic endeavors.

The Chemistry of the Boc Group: A Tale of Stability and Selective Cleavage

The Boc group is a carbamate-based protecting group that effectively masks the nucleophilicity and basicity of primary and secondary amines.[1] Its utility stems from a unique combination of electronic and steric properties. The bulky tert-butyl group provides significant steric hindrance around the carbamate linkage, rendering it stable to a wide array of reagents and reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[1][2] This robustness allows for extensive chemical modifications at other sites of a molecule without disturbing the protected amine.

The key to the Boc group's utility lies in its susceptibility to cleavage under acidic conditions.[3] This acid-lability is a direct consequence of the stability of the tertiary carbocation that is formed upon its removal.[4]

Mechanism of Boc Protection

The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[5] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[5][6] This initial attack forms a tetrahedral intermediate which subsequently collapses, leading to the formation of the N-Boc protected amine, along with the liberation of tert-butanol and carbon dioxide.[5][7] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[2] While the reaction can proceed without a base, the inclusion of a mild base such as triethylamine (TEA) or sodium hydroxide (NaOH) is common practice to neutralize the protonated amine and enhance its nucleophilicity.[5][8]

Caption: Mechanism of Boc protection of an amine.

Mechanism of Boc Deprotection

The removal of the Boc group is efficiently achieved under acidic conditions.[5] The most commonly employed reagents are strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[9] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond.[4][6] This is followed by the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate.[3] This carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide.[6][10]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

A potential complication during deprotection is the electrophilic nature of the intermediary tert-butyl cation, which can lead to side reactions by alkylating nucleophilic residues within the substrate, such as tryptophan or methionine.[5][11] To mitigate this, "scavengers" like anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the carbocation.[5][9]

Experimental Protocols: A Practical Guide

The successful implementation of Boc protection and deprotection strategies relies on well-defined and robust experimental procedures. The following protocols provide detailed, step-by-step methodologies for these key transformations.

General Protocol for Boc Protection of a Primary Amine

This protocol is a widely used method for the N-Boc protection of primary and secondary amines using (Boc)₂O and a base.

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

-

Base (e.g., Triethylamine, Sodium Bicarbonate) (1.2 - 2.0 equiv)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture of water and an organic solvent)

Procedure:

-

Dissolution: Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add the base to the solution and stir. If the reaction is exothermic, consider cooling the mixture in an ice bath.

-

Reagent Addition: Slowly add the di-tert-butyl dicarbonate ((Boc)₂O) to the stirring solution.[5]

-

Reaction: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[12]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard and highly effective method for the removal of the Boc group using TFA.

Materials:

-

Boc-protected substrate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

(Optional) Scavenger (e.g., anisole, triethylsilane)

Procedure:

-

Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM in a round-bottom flask.[5] The concentration is typically in the range of 0.1 to 0.5 M.

-

Reagent Addition: To the stirred solution, add TFA. A common concentration is a 25-50% solution of TFA in DCM.[5] If the substrate contains sensitive functional groups, a scavenger should be added at this stage.

-

Reaction: Stir the reaction mixture at room temperature. The deprotection is usually rapid and can be monitored by TLC.

-

Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The resulting product is often obtained as the TFA salt and can be used directly in the next step or neutralized by washing with a mild aqueous base.[5]

Data Presentation: Reagents and Conditions

The choice of reagents and reaction conditions for both the introduction and removal of the Boc group can be tailored to the specific substrate and desired outcome. The following tables summarize common conditions.

Table 1: Common Conditions for Boc Protection

| Reagent | Base | Solvent | Temperature (°C) | Reaction Time | Substrates |

| (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 1 - 12 h | Primary and Secondary Amines[5] |

| (Boc)₂O | Sodium Hydroxide (NaOH) | Dioxane/Water | Room Temperature | 2 - 16 h | Amino Acids[1][5] |

| (Boc)₂O | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature | 1 - 4 h | Less reactive amines[9] |

| (Boc)₂O | Sodium Bicarbonate (NaHCO₃) | Chloroform/Water (biphasic) | Reflux | 1.5 - 3 h | General amines[9] |

Table 2: Common Conditions for Boc Deprotection

| Acid Reagent | Concentration in Solvent | Solvent | Temperature (°C) | Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | 25% - 50% | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h | A common and generally effective condition.[5] |

| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temperature | 30 min - 2 h | An alternative to TFA, provides the hydrochloride salt.[3][5] |

| Trimethylsilyl Iodide (TMSI) | 1.2 - 1.5 equivalents | Dichloromethane (DCM) | Room Temperature | 12 - 24 h | A milder method for sensitive substrates.[13] |

| Zinc Bromide (ZnBr₂) | 2 - 3 equivalents | Dichloromethane (DCM) | Room Temperature | Overnight | Can offer selectivity in certain cases.[13] |

Orthogonality: A Key Principle in Multi-step Synthesis

A significant advantage of the Boc group is its orthogonality to other common amine protecting groups.[2] This principle is crucial in complex syntheses, such as solid-phase peptide synthesis (SPPS), where multiple protecting groups are employed. The Boc group is stable to the basic conditions used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group and the catalytic hydrogenation conditions used to cleave the benzyloxycarbonyl (Cbz) group.[2][6] This orthogonality allows for the selective deprotection of one amine in the presence of others, enabling the precise and sequential construction of intricate molecular architectures.

Caption: Orthogonality of common amine protecting groups.

Applications in Drug Development and Peptide Synthesis

The reliability and well-understood chemistry of the Boc protecting group have made it an indispensable tool in the synthesis of small molecule drug candidates and complex peptides.[5] In the early days of solid-phase peptide synthesis (SPPS), the Boc/Bzl (benzyl-based side-chain protection) strategy was the dominant methodology.[14] While the Fmoc/tBu strategy has gained prominence due to its milder deprotection conditions, the Boc strategy remains highly relevant, particularly for the synthesis of long or hydrophobic peptides that are prone to aggregation.[14][15] The protonation of the N-terminus after each acidic deprotection step in Boc-SPPS can disrupt inter-chain hydrogen bonding, mitigating aggregation issues.[15]

Troubleshooting and Side Reactions

Despite its robustness, the use of the Boc group is not without potential challenges. A thorough understanding of common side reactions is crucial for successful synthesis.

-

Incomplete Protection/Deprotection: Steric hindrance can sometimes lead to incomplete reactions. In such cases, extending the reaction time, increasing the temperature, or using a more potent reagent may be necessary.[11]

-

Alkylation by tert-Butyl Cation: As previously mentioned, the tert-butyl cation generated during deprotection can alkylate nucleophilic side chains. The use of scavengers is the most effective way to prevent this.[11]

-

Aspartimide Formation: In peptide synthesis, aspartic acid residues with side-chain protection can sometimes form a cyclic aspartimide derivative during repeated acid or base treatments.

-

Racemization: While generally low, the risk of racemization during the coupling of Boc-protected amino acids can be minimized by using appropriate coupling reagents and avoiding excess base.[11]

Conclusion

The tert-butoxycarbonyl protecting group remains a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its unique combination of stability under a wide range of conditions and its facile, predictable cleavage under acidic conditions provides a reliable strategy for the management of amine functionalities. A deep understanding of its underlying chemistry, from reaction mechanisms to potential side reactions, is essential for its effective application in the synthesis of complex molecules, from novel drug candidates to intricate peptides. As synthetic methodologies continue to evolve, the fundamental principles embodied by the Boc group will undoubtedly continue to inform the development of new and improved protective strategies.

References

-

Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

El-Faham, A., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2015, 814246. Retrieved from [Link]

-

G. C. Hirst, et al. (2008). Synthesis of Boc-protected bicycloproline. Org. Lett., 10(23), 5569–5572. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

-

Varala, R., et al. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

Fields, G. B. (2007). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.3. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

-

Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. Retrieved from [Link]

-

Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]

-

N. G. A. Bell, et al. (2017). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Angewandte Chemie International Edition, 56(43), 13232-13246. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(20), 8089-8101. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. One moment, please... [total-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. Lab Reporter [fishersci.dk]

- 13. Lab Reporter [fishersci.co.uk]

- 14. peptide.com [peptide.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Bis-Boc Advantage: A Technical Guide to N,N-Di-tert-butoxycarbonyl Reagents

Executive Summary: The Steric & Electronic Pivot

In high-value drug development, the primary amine (

Unlike the mono-Boc group, which retains a proton and hydrogen-bonding capability, the bis-Boc species is aprotic, highly lipophilic, and sterically bulky . This guide details how to leverage these properties for "clean" primary amine synthesis via Mitsunobu inversion and electrophilic amination, providing a self-validating workflow for medicinal chemists.

The Reagent: Di-tert-butyl Iminodicarboxylate ( )[1]

Structural Significance

The

Synthesis of the Reagent (Grehn & Ragnarsson Protocol)

While commercially available, in-house synthesis is often required for scale or isotopic labeling. The standard protocol utilizes 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst to exhaustively acylate a nitrogen source.

Mechanism: The reaction relies on the formation of a reactive N-acylpyridinium salt between

Protocol 1: Synthesis of

-

Reagents: Formamide (1.0 eq),

(2.1 eq), DMAP (0.1 eq), Acetonitrile or DCM. -

Workflow:

-

Dissolve formamide and DMAP in solvent.

-

Add

slowly (gas evolution: -

Critical Step: The intermediate tri-Boc species may form; mild hydrolysis or nucleophilic attack (e.g., with hydrazine or simple alcoholysis) cleaves the formyl group/excess Boc to yield

. -

Validation:

NMR shows a single singlet at

-

The Modern Gabriel Surrogate: Mitsunobu Reaction

The most powerful application of

Reaction Logic & Mechanism

The reaction proceeds via the activation of an alcohol by a Phosphine-Azodicarboxylate complex (Betaine), followed by

Figure 1: Mechanistic flow of the Mitsunobu reaction using Di-tert-butyl iminodicarboxylate.

Standard Operating Procedure (SOP)

Objective: Convert (S)-Alcohol to (R)-N,N-di-Boc amine.

-

Preparation: Charge a dry flask with Alcohol (1.0 eq),

(1.1 eq), and -

Activation: Cool to 0°C. Add DIAD or DEAD (1.1 eq) dropwise.

-

Why? Exothermic addition. Keeping temp low prevents decomposition of the betaine intermediate.

-

-

Reaction: Allow to warm to RT. Stir 2–12 hours.

-

Self-Validation: Monitor TLC.[2] The non-polar

product usually runs higher than the starting alcohol.

-

-

Workup: Concentrate and triturate with

/Hexane to precipitate -

Purification: Flash chromatography.

Data Comparison: Phthalimide vs. Bis-Boc

| Feature | Phthalimide (Gabriel) | Bis-Boc ( |

| Atom Economy | Poor (Heavy protecting group) | Moderate |

| Solubility | Poor in many organic solvents | Excellent (Lipophilic) |

| Deprotection | Hydrazine ( | TFA or HCl (Acid Labile) |

| Orthogonality | Not compatible with esters (saponifies) | Compatible with esters/benzyls |

| Purification | Product often polar/difficult | Product lipophilic/easy flash |

Electrophilic Amination: The "Umpolung" Approach

While Mitsunobu uses

The Reagent:

Synthesized from

Workflow: Amination of Grignard Reagents

Protocol Highlights:

-

Generation: Generate

or -

Addition: Add solution of

(or the mono-Boc variant -

Mechanism: The carbon nucleophile attacks the Nitrogen, displacing the Tosylate.

-

Result: Provides a protected primary amine from a halide precursor, bypassing azide chemistry.[3]

Deprotection Strategies: Selective vs. Exhaustive[4]

The power of the bis-Boc group lies in the ability to remove one or both groups selectively.

Exhaustive Deprotection (Yields )

-

Reagent: TFA/DCM (1:1) or 4M HCl in Dioxane.

-

Conditions: RT, 1 hour.

-

Outcome: Quantitative removal of both Boc groups.[4]

Selective Mono-Deprotection (Yields )

Sometimes the mono-protected amine is required for further functionalization.

-

Method A (Lewis Acid):

or -

Method B (Thermal): Heating in refluxing methanol sometimes cleaves one Boc group due to steric relief, though this is substrate-dependent.

Figure 2: Selectivity in deprotection allows access to mono-protected intermediates.

References

-

Grehn, L., & Ragnarsson, U. (1984). Novel efficient total synthesis of di-tert-butyl iminodicarbonate. Angewandte Chemie International Edition. Link

-

Mitsunobu, O. (1981).[8] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Link

-

Vidal, J., et al. (1998). Electrophilic Amination: Preparation and Use of N-Boc-O-tosylhydroxylamine. Journal of Organic Chemistry. Link

-

Baburaj, T., & Thambidurai, S. (2011).[10] N-Boc-O-Tosyl Hydroxylamine as a Safe and Efficient Nitrogen Source. Synlett. Link

-

Stafford, J. A., et al. (1998). Selective deprotection of N,N-di-Boc amines. Journal of Organic Chemistry. Link

Sources

- 1. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. total-synthesis.com [total-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. atlanchimpharma.com [atlanchimpharma.com]

- 9. xray.uky.edu [xray.uky.edu]

- 10. semanticscholar.org [semanticscholar.org]

Methodological & Application

The Strategic Utility of 1-(4-N,N-Di-boc-aminophenyl)ethanone in Modern Medicinal Chemistry: A Guide for Researchers

For Immediate Release

In the landscape of contemporary drug discovery, the strategic deployment of protecting groups is paramount to the successful synthesis of complex molecular architectures. Among the repertoire of synthetic building blocks, 1-(4-N,N-Di-boc-aminophenyl)ethanone has emerged as a key intermediate, offering medicinal chemists a unique combination of stability and reactivity. This guide provides an in-depth analysis of its applications, supported by detailed protocols and insights into the rationale behind its use, particularly in the burgeoning fields of targeted protein degradation and kinase inhibition.

Introduction: The Rationale for Di-Boc Protection

The aniline moiety is a prevalent scaffold in a multitude of bioactive compounds. However, the inherent nucleophilicity of the amino group can lead to undesired side reactions and potential metabolic liabilities, including toxicity.[1][2] While N-mono-Boc protection is a standard strategy to mitigate these issues, the use of a di-Boc protecting group on the aniline nitrogen of 4-aminoacetophenone offers distinct advantages. The two bulky tert-butoxycarbonyl (Boc) groups significantly decrease the nucleophilicity of the nitrogen atom, rendering it exceptionally stable to a wide range of reaction conditions. This enhanced stability is crucial in multi-step syntheses where the preservation of the protected amine is critical.

Furthermore, the di-Boc group can function as a sterically demanding directing group, influencing the regioselectivity of subsequent chemical transformations on the aromatic ring. This level of control is invaluable for the precise construction of intricate drug candidates.

Core Applications in Medicinal Chemistry

The utility of 1-(4-N,N-Di-boc-aminophenyl)ethanone is most prominently demonstrated in the synthesis of two critical classes of therapeutic agents: PROteolysis TArgeting Chimeras (PROTACs) and kinase inhibitors.

A Versatile Building Block for PROTAC Linker Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3][4] They are comprised of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The nature of the linker is a critical determinant of a PROTAC's efficacy.

1-(4-N,N-Di-boc-aminophenyl)ethanone serves as an excellent starting material for the elaboration of linkers. The di-Boc protected aniline provides a stable anchor point, while the acetyl group offers a reactive handle for further chemical modifications. For instance, the acetyl group can be transformed into a variety of functional groups suitable for attachment to either the target protein ligand or the E3 ligase ligand.

Conceptual Workflow: PROTAC Linker Synthesis

Caption: Synthetic strategy for PROTACs using the di-Boc protected scaffold.

A Scaffold for Kinase Inhibitor Development

The 4-anilinoquinazoline and related scaffolds are privileged structures in the design of kinase inhibitors.[5] These compounds often target the ATP-binding site of kinases, playing a crucial role in cancer therapy and the treatment of inflammatory diseases. The synthesis of these inhibitors frequently involves the coupling of an aniline derivative with a heterocyclic core.

The di-Boc protection in 1-(4-N,N-Di-boc-aminophenyl)ethanone allows for controlled participation in coupling reactions, such as the Buchwald-Hartwig amination, preventing undesired side reactions. Following the successful construction of the core inhibitor structure, the Boc groups can be cleanly removed under acidic conditions to reveal the free aniline, which is often essential for biological activity.

Experimental Protocols

Synthesis of 1-(4-N,N-Di-boc-aminophenyl)ethanone

This protocol outlines the N,N-di-tert-butoxycarbonylation of 4-aminoacetophenone.

Materials:

-

4-Aminoacetophenone

-

Di-tert-butyl dicarbonate (Boc)₂O

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of 4-aminoacetophenone (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).

-

Add (Boc)₂O (2.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(4-N,N-Di-boc-aminophenyl)ethanone as a white solid.

| Reactant | Molecular Weight ( g/mol ) | Equivalents |

| 4-Aminoacetophenone | 135.17 | 1.0 |

| (Boc)₂O | 218.25 | 2.5 |

| DMAP | 122.17 | 0.1 |

Deprotection of the Di-Boc Group

This protocol describes the removal of the di-Boc protecting groups to regenerate the free amine.

Materials:

-

1-(4-N,N-Di-boc-aminophenyl)ethanone derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the 1-(4-N,N-Di-boc-aminophenyl)ethanone derivative (1.0 eq) in DCM.

-

Add TFA (10-20 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.